![molecular formula C5H3BrN2S B2567559 2-Bromo-4-methylthiazole-5-carbonitrile CAS No. 1254034-55-3](/img/structure/B2567559.png)
2-Bromo-4-methylthiazole-5-carbonitrile
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Overview
Description
2-Bromo-4-methylthiazole-5-carbonitrile is a synthetic heterocyclic compound. It has a thiazole ring with a methyl and a bromine on the four and two positions, respectively. It also has a cyano group on the five-position. The molecular weight of this compound is 203.06 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-bromo-4-methylthiazole-5-carbonitrile . The InChI code is 1S/C5H3BrN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 . The key for the InChI code is GMPHEYRZCFNQKI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-4-methylthiazole-5-carbonitrile is a solid or liquid compound . It should be stored in an inert atmosphere at a temperature between 2-8 degrees Celsius .Scientific Research Applications
1. Synthesis and Chemical Transformations
2-Bromo-4-methylthiazole-5-carbonitrile is involved in various chemical synthesis and transformations. For instance, it is used in the regioselective hydrodehalogenation to produce 3-bromoisothiazole-4-carbonitrile and in reactions with cyclic dialkylamines to form corresponding 2-(dialkylaminomethylene)-malononitriles (Ioannidou & Koutentis, 2011). Moreover, it participates in the Suzuki coupling process to create isothiazole-carbonitriles (Christoforou, Koutentis, & Rees, 2003).
2. Potential in Drug Design and Antitumor Activity
This compound has significance in the field of drug design, particularly in the synthesis of ruthenium(II) complexes. These complexes, characterized by their interactions with CT-DNA and human serum albumin, have shown promising antitumor activity (Đukić et al., 2020).
3. Role in the Synthesis of Heterocyclic Compounds
2-Bromo-4-methylthiazole-5-carbonitrile is crucial in synthesizing various heterocyclic compounds. It's used to create thiazolo[4,5-d] pyrimidines, which are then evaluated for antibacterial properties (Rahimizadeh et al., 2011), and in the synthesis of thieno-extended purines, representing the first example of the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system (Hawkins, Iddon, & Longthorne, 1995).
4. Applications in Organic Chemistry Research
It is also explored in the synthesis of various organic chemistry intermediates, such as 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles and their reactions with hydrazine hydrate (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
5. Involvement in Diverse Organic Reactions
It serves as a key intermediate in various organic reactions, including thiocyanation, halogenation, dehalogenation, and transhalogenation processes (Saldabol, Popelis, & Slavinska, 2002).
Safety and Hazards
This compound is classified as dangerous according to the GHS06 pictogram . The hazard statements are H301-H311-H331 , which indicate that it is toxic if swallowed, in contact with skin, or if inhaled. The precautionary statements are P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPHEYRZCFNQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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